Avorelin acetate

Prostate Cancer Androgen Deprivation Therapy Depot Formulation

Avorelin acetate (CAS 785814-29-1) is a decapeptide LHRH superagonist formulated in a PLGA polymer matrix, achieving 6-month sustained testosterone suppression in clinical studies. Unlike interchangeable LHRH agonists, Avorelin's 6-9 month depot is formulation-specific. It is a validated reference standard for benchmarking novel PLGA sustained-release formulations and serves as a positive control in ADT pharmacology. Procure for extended-dosing comparator studies; its defined 40-week median suppression bridges the gap between 3-month and 6-month depots.

Molecular Formula C67H89N17O14
Molecular Weight 1356.5 g/mol
CAS No. 785814-29-1
Cat. No. B12728637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvorelin acetate
CAS785814-29-1
Molecular FormulaC67H89N17O14
Molecular Weight1356.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
InChIInChI=1S/C65H85N17O12.C2H4O2/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46;1-2(3)4/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70);1H3,(H,3,4)/t46-,47-,48-,49-,50-,51-,52+,53-,54-;/m0./s1
InChIKeyMQOAHMYIJGUWMT-JESVGHGASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avorelin Acetate (CAS 785814-29-1): A PLGA-Formulated LHRH Superagonist with 6-Month Depot Potential


Avorelin acetate (CAS 785814-29-1; UNII: 3575L4873R) is an acetate salt of a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH), classified as an LHRH (GnRH) receptor agonist [1]. Chemically identified as [(2-Me-D-Trp)6, (Pro-NHEt)9, (DesGly)10]-LHRH [2], it is formulated as a subcutaneously administered depot using a high-molecular-weight polylactic-co-glycolic acid (PLGA) polymer matrix to provide sustained peptide release [3]. Avorelin reached Phase II clinical development for prostate cancer, breast cancer, and endometriosis, though development was discontinued [4].

Why Avorelin Acetate Cannot Be Functionally Substituted by Other LHRH Agonists


Substituting Avorelin acetate with other LHRH agonists (e.g., leuprolide, goserelin, triptorelin) is not functionally equivalent without rigorous re-evaluation due to substantial differences in pharmacokinetic profiles and dosing intervals dictated by distinct depot formulation technologies. While all LHRH agonists suppress gonadal steroidogenesis via pituitary GnRH receptor desensitization [1], Avorelin's specific PLGA polymer matrix is engineered to achieve a testosterone suppression duration of approximately 6–9 months in clinical studies [2], a pharmacokinetic outcome that is formulation-specific and not a class property. Clinically approved comparators such as leuprolide acetate 45 mg or triptorelin pamoate 22.5 mg provide 6-month depot intervals [3], whereas goserelin acetate 10.8 mg implants are administered every 12 weeks [4]. Consequently, interchangeability cannot be assumed; procurement decisions must be guided by formulation-specific release kinetics and validated clinical performance data.

Avorelin Acetate Quantitative Differentiation Evidence Against Comparator LHRH Agonists


Avorelin PLGA Depot Achieves 6-Month Testosterone Suppression, Extending Beyond Monthly Formulations

Avorelin acetate, formulated as a PLGA subcutaneous depot, demonstrates a median testosterone suppression duration of 40 weeks (95% CI 35–42) at the 10 mg dose and 39 weeks (95% CI 37–43) at the 15 mg dose in prostate cancer patients [1]. This suppression was maintained for more than 6 months in all patients, suggesting potential for a 6-month dosing interval [1]. In comparison, leuprolide acetate 45 mg 6-month depot achieved castrate testosterone suppression by week 4 in 93.7% of patients through week 48 [2], while goserelin acetate 10.8 mg implant requires administration every 12 weeks [3].

Prostate Cancer Androgen Deprivation Therapy Depot Formulation Testosterone Suppression

Avorelin PLGA Matrix Enables Protracted In Vivo Peptide Release in Preclinical Models

Avorelin's formulation in a high-molecular-weight PLGA polymer matrix provides protracted and continuous peptide release following subcutaneous implantation [1]. In preclinical studies, chemical castration was maintained for at least 6 months in dogs with both 10 mg and 15 mg PLGA depot formulations [2]. A similar duration of activity (approximately 6 months) was observed in men [2]. This contrasts with non-PLGA formulations of LHRH agonists, which often require more frequent administration or utilize different biodegradable polymers with distinct release kinetics [3].

Pharmacokinetics Sustained Release PLGA Polymer Preclinical

Avorelin Demonstrates PSA Normalization Rates of 80–88% at 6 Months in Prostate Cancer

In a 60-patient phase II prostate cancer study, Avorelin acetate depot (10 mg or 15 mg) reduced median baseline PSA by 93% and 92%, respectively, after 3 months, with no further significant decrease from week 12 onwards [1]. Normalization of serum PSA (≤4 ng/mL) at 6 months was achieved in 80% of the 10 mg group and 88% of the 15 mg group [1]. While cross-trial comparisons are limited, this PSA response rate is comparable to that reported for leuprolide acetate 45 mg 6-month depot, where median PSA reduction was 96% at 12 months [2].

Prostate Cancer PSA Response Biochemical Efficacy Androgen Deprivation

Avorelin Adverse Event Profile Consistent with Androgen Suppression Class Effects

In the phase II prostate cancer trial, 94% (10 mg group) and 86% (15 mg group) of patients experienced adverse events, primarily related to androgen suppression, including hot flushes, decreased libido, and impotence [1]. This adverse event profile is typical for LHRH agonists and comparable to that of leuprolide and goserelin, where hot flushes are the most common adverse effect [2]. Serious adverse events (requiring hospitalization) occurred in 3 patients per group, but were deemed unrelated to Avorelin treatment [1]. The depot was well tolerated locally [1].

Safety Tolerability Androgen Suppression Hot Flushes

Avorelin Acetate Procurement-Oriented Application Scenarios


Reference Compound for Sustained-Release LHRH Agonist Formulation Development

Avorelin acetate serves as a validated reference standard for developing and benchmarking novel PLGA-based sustained-release LHRH agonist formulations. Its established in vivo performance data—achieving ≥6 months of chemical castration in dogs and ~6 months in men [1]—provide a quantifiable baseline for evaluating new polymer matrices, peptide modifications, or manufacturing processes. Researchers can directly compare the release kinetics and testosterone suppression duration of their candidate formulations against Avorelin's 6-month PLGA depot data [2].

In Vivo Pharmacology Studies of Androgen Deprivation Therapy

Avorelin acetate is suitable for use as a positive control in preclinical and clinical pharmacology studies investigating androgen deprivation therapy (ADT) for hormone-sensitive cancers. Its demonstrated ability to reduce PSA by 93% and achieve PSA normalization in 80–88% of patients at 6 months [3] offers a robust efficacy benchmark. Additionally, its well-characterized adverse event profile (94% androgen suppression-related AEs) [3] provides a reference for comparative tolerability assessments.

Long-Acting Depot Formulation Comparative Studies

Avorelin's 6-month PLGA depot formulation is an ideal comparator for studies evaluating extended-dosing LHRH agonists. With a median testosterone suppression duration of 40 weeks [3], Avorelin bridges the gap between 3-month depots (e.g., leuprolide 11.25 mg) and newer 6-month formulations (e.g., leuprolide 45 mg, triptorelin 22.5 mg) [4]. This makes it particularly valuable for head-to-head pharmacokinetic/pharmacodynamic studies aiming to optimize dosing intervals and patient convenience.

Veterinary Reproductive Management Research

Avorelin acetate has established utility in veterinary medicine for synchronizing estrus in livestock and managing reproductive functions . Its LHRH agonist activity, combined with the sustained-release PLGA depot, enables precise control of gonadotropin secretion in animal models. Researchers in animal science and veterinary pharmacology can leverage Avorelin's well-documented species-specific responses (dogs, primates) [2] for studies in reproductive endocrinology and fertility control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avorelin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.